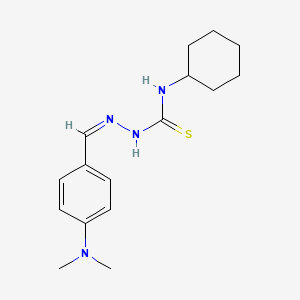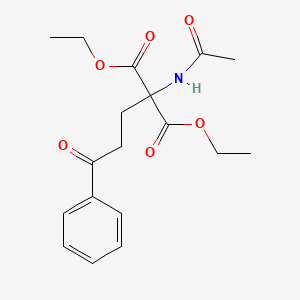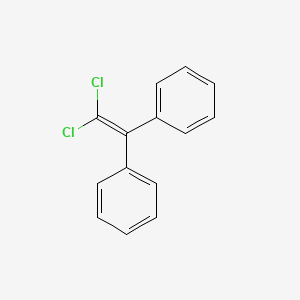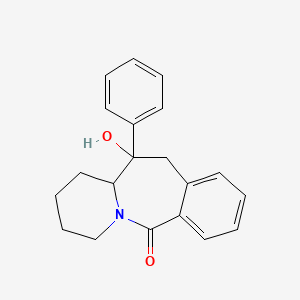
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chloromethoxyphenyl and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methoxybenzaldehyde and 3-nitroaniline.
Condensation Reaction: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 3-nitroaniline in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine undergoes an amidation reaction with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide: can be compared with other amides and nitroaromatic compounds.
3-(2-Chloro-4-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide: Similar structure but with a different substitution pattern on the aromatic ring.
3-(2-Chloro-3-methoxyphenyl)-N-(4-nitrophenyl)-2-propenamide: Similar structure but with the nitro group on a different position of the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups can make it a versatile intermediate for further chemical modifications.
Propiedades
Número CAS |
853349-96-9 |
|---|---|
Fórmula molecular |
C16H13ClN2O4 |
Peso molecular |
332.74 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-14-7-2-4-11(16(14)17)8-9-15(20)18-12-5-3-6-13(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-8+ |
Clave InChI |
QANUOYNMLKTFPU-CMDGGOBGSA-N |
SMILES isomérico |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
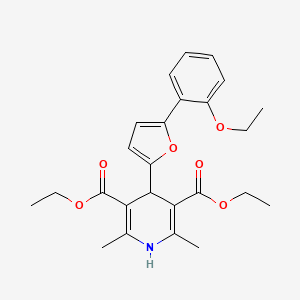
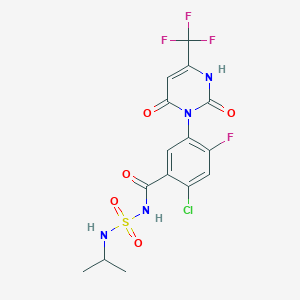

![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
